Fluorine-Driven LogP Modulation: 2-Fluoro-4-(1H-tetrazol-1-yl)phenol vs. Non-Fluorinated 4-(1H-Tetrazol-1-yl)phenol
The ortho‑fluorine atom in 2‑fluoro‑4‑(1H‑tetrazol‑1‑yl)phenol substantially reduces lipophilicity compared to the non‑fluorinated parent scaffold. The target compound exhibits a computed XLogP3 of 0.8 (PubChem) and a measured LogP of 0.507 (Chemsrc) [1]. In contrast, 4‑(1H‑tetrazol‑1‑yl)phenol (CAS 64001‑11‑2), which lacks the fluorine substituent, has a computed LogP of 1.28 (Hit2Lead database) . This represents a ΔLogP of approximately –0.5 to –0.8 units, indicating that fluorine incorporation markedly increases polarity. The lower LogP can translate into improved aqueous solubility and reduced CYP450‑mediated oxidative metabolism — a well‑established advantage of strategic fluorination in medicinal chemistry.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (PubChem); LogP = 0.507 (Chemsrc) |
| Comparator Or Baseline | 4-(1H-Tetrazol-1-yl)phenol: LogP = 1.28 (Hit2Lead database) |
| Quantified Difference | ΔLogP ≈ –0.5 to –0.8 (target compound more polar) |
| Conditions | Computed values from authoritative databases; measured LogP from Chemsrc |
Why This Matters
Lower LogP improves aqueous solubility and can reduce off‑target binding driven by lipophilicity, making the fluorinated analogue preferable for fragment‑based screening and lead optimisation in hydrophilic target pockets.
- [1] PubChem Compound Summary for CID 58114323, 2-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol. Computed XLogP3 = 0.8. National Center for Biotechnology Information (2025). View Source
